(3-Amino-5-bromopyridin-2-yl)acetic acid
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Overview
Description
(3-Amino-5-bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, featuring both amino and bromine substituents on the pyridine ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-bromopyridin-2-yl)acetic acid typically involves the bromination of 2-amino-5-bromopyridine followed by the introduction of the acetic acid group. One common method includes:
Acetic Acid Introduction: The brominated product is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-bromopyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
(3-Amino-5-bromopyridin-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-5-bromopyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence its binding affinity and specificity towards molecular targets . The acetic acid moiety can also play a role in its solubility and transport within biological systems .
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Lacks the acetic acid moiety, making it less versatile in certain synthetic applications.
3-Amino-2-bromopyridine: Differently substituted, leading to variations in reactivity and applications.
5-Bromo-2-pyridinecarboxylic acid:
Uniqueness: (3-Amino-5-bromopyridin-2-yl)acetic acid is unique due to the presence of both amino and bromine substituents on the pyridine ring along with an acetic acid moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields .
Biological Activity
(3-Amino-5-bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2. It features a pyridine ring substituted with both amino and bromine groups, along with an acetic acid moiety. This unique structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and bromine substituents can significantly influence its binding affinity and specificity towards molecular targets, which may modulate enzymatic activities or receptor functions in biological systems.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar pyridine structures have demonstrated effective inhibition of pathogens such as Escherichia coli and Staphylococcus aureus at concentrations ranging from 0.25 mg/mL to 1 mg/mL .
Anti-inflammatory Properties
In addition to its antimicrobial potential, this compound has been investigated for its anti-inflammatory properties. Research indicates that derivatives of this compound may inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases .
Case Studies and Experimental Findings
- Antibacterial Screening : A study evaluated the antibacterial activity of various compounds related to this compound against E. coli, Pseudomonas aeruginosa, and Bacillus cereus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.3 µM against Gram-negative bacteria .
- Cytotoxicity Assessments : In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. These studies revealed that at specific concentrations, the compound could induce cytostatic effects without causing significant cell death, highlighting its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The structural modifications of this compound play a crucial role in determining its biological activity. Variations in substituents on the pyridine ring can enhance or diminish its pharmacological effects. For example, compounds with additional halogen substitutions have shown increased potency against specific bacterial strains compared to their non-halogenated counterparts .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino and bromine substituents on pyridine | Antimicrobial, anti-inflammatory |
2-Amino-5-bromopyridine | Lacks acetic acid moiety | Limited versatility in synthesis |
5-Bromo-2-pyridinecarboxylic acid | Different substitution pattern | Varies in reactivity and applications |
Properties
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYGGCRBEJQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718853 |
Source
|
Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-11-1 |
Source
|
Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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